molecular formula C14H10F2N6O4 B4367606 N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4367606
M. Wt: 364.26 g/mol
InChI Key: VHORSVAPPVHVPI-UHFFFAOYSA-N
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Description

N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound known for its application as a herbicide. It is commonly used in agricultural settings to control a variety of weeds, particularly in rice crops. The compound is known for its high efficacy and broad-spectrum activity against various weed species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the triazolopyrimidine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including herbicidal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the formulation of herbicides and other agrochemicals

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the target weeds. The molecular targets include the ALS enzyme and associated pathways involved in amino acid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its high efficacy and broad-spectrum activity. Its difluoroethoxy group enhances its herbicidal activity and selectivity, making it a valuable tool in agricultural weed management .

Properties

IUPAC Name

N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N6O4/c15-11(16)7-26-10-5-8(4-9(6-10)22(24)25)18-13(23)12-19-14-17-2-1-3-21(14)20-12/h1-6,11H,7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORSVAPPVHVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC(=CC(=C3)OCC(F)F)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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